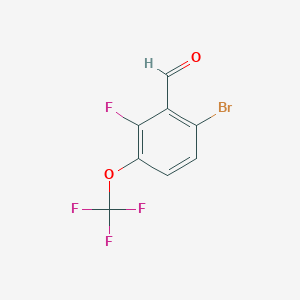

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde” is a chemical compound with the molecular formula C8H3BrF4O2 . It has an average mass of 287.006 Da and a monoisotopic mass of 285.925232 Da . This compound is related to “(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid” which has a molecular weight of 302.82 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H3BrF4O2/c9-3-1-2-4(16-7(11,12)13)6(10)5(3)8(14)15/h1-2,14-15H . This provides a standardized textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

The physical form of the related compound “(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid” is solid, and it is stored at temperatures between 2-8°C .科学的研究の応用

Aryne Route Synthesis

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde and related compounds are utilized in the synthesis of naphthalenes and naphthols through aryne routes. Schlosser and Castagnetti (2001) discussed the generation of phenyllithium intermediates from bromo(trifluoromethoxy)benzenes, including 1-bromo-3-(trifluoromethoxy)benzene, leading to various organofluorine compounds (Schlosser & Castagnetti, 2001).

Synthesis of Fluorine-Substituted Derivatives

Silveira, Templet, and Fronczek (2009) reported synthesizing a fluorine-substituted derivative of cinnamaldehyde, indicating the potential of using fluorine-containing benzaldehydes like this compound in similar synthetic routes (Silveira et al., 2009).

Applications in Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, demonstrates the potential of bromo-fluoro benzaldehydes in organometallic synthesis, as explored by Porwisiak and Schlosser (1996) (Porwisiak & Schlosser, 1996).

Styrene Copolymerization

Cimino et al. (2020) utilized trifluoromethoxy substituted benzaldehydes in the synthesis of novel styrene copolymers, indicating the potential application of this compound in polymer science (Cimino et al., 2020).

Radiopharmaceutical Synthesis

Lemaire et al. (1992) discussed the synthesis of fluorine-18 substituted aromatic aldehydes for radiopharmaceutical applications, suggesting a potential role for fluorine-containing benzaldehydes in this field (Lemaire et al., 1992).

Novel Copolymer Synthesis

Kharas et al. (2015) synthesized novel copolymers using halogen ring-substituted 2-cyano-3-phenyl-2-propenamides, hinting at the use of bromo-fluoro benzaldehydes in creating advanced materials (Kharas et al., 2015).

Safety and Hazards

The related compound “(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Mode of Action

It is known that halogenated compounds often interact with their targets through halogen bonding, and fluorinated compounds can influence the properties of bioactive molecules, such as their lipophilicity, bioavailability, and metabolic stability .

Pharmacokinetics

For instance, fluorine can enhance the metabolic stability and improve the bioavailability of pharmaceuticals .

Result of Action

The molecular and cellular effects of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde’s action are currently unknown due to the lack of research on this compound .

特性

IUPAC Name |

6-bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-5-1-2-6(15-8(11,12)13)7(10)4(5)3-14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTDYIZPPQVQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)F)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2449492.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2449496.png)

![2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2449503.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2449505.png)